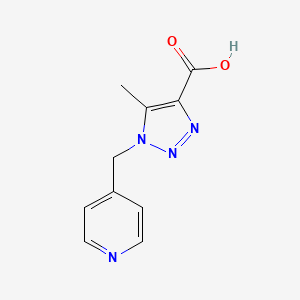
(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves direct acylation reactions or condensation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing the versatility in the synthesis of benzamide compounds (Younes et al., 2020). Another approach explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the nucleophilic vinylic substitution (S(N)V) reaction of gem-Difluoroenamides as a method for introducing fluorine atoms into the benzamide structure (Meiresonne et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using spectroscopy, microanalysis, and X-ray diffractometry. For example, N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide was characterized to reveal its crystalline structure in the monoclinic space group (Odame et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For instance, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcases the chemical reactivity and potential application in sensing technologies (Younes et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those on the crystal structure of benzamide and pentafluorobenzoic acid cocrystals reveal the importance of hydrogen bonding in determining the physical properties of these compounds (Jankowski et al., 2006).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with other molecules, are essential for their practical applications. The synthesis and study of N-(thiazol-2-yl)benzamide derivatives, for example, illustrate how methyl functionality and multiple non-covalent interactions influence gelation behavior, demonstrating the chemical versatility and potential applications of benzamide compounds (Yadav & Ballabh, 2020).
Applications De Recherche Scientifique
Chemical Sensing and Synthesis
- The benzamide derivatives, including compounds structurally related to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, have been utilized in chemical sensing. Specifically, certain benzamide derivatives can undergo a dramatic color transition in the presence of fluoride ions, indicating their potential application in the colorimetric sensing of fluoride anion in solutions (Younes et al., 2020).
Medicinal Chemistry and Synthesis
- Benzamide derivatives have found significant applications in medicinal chemistry. For instance, they have been used in the synthesis of complex difluorinated compounds, essential in pharmaceutical industries (Cui et al., 2023). The synthesis process has been noted for its broad substrate compatibility and high regioselectivity, making it a valuable methodology in creating elaborate difluorinated compounds.
Gelation and Material Chemistry
- In the field of material chemistry, certain N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These compounds, including structures similar to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, have shown potential in forming stable gels with specific solvent mixtures, making them interesting candidates for material chemistry applications (Yadav & Ballabh, 2020).
Drug Development and Molecular Interaction Studies
- Benzamide derivatives have also been significant in drug development, particularly in the context of neurological disorders. Certain compounds have been identified as active in animal models of epilepsy and pain, showcasing the potential of benzamide derivatives in therapeutic applications (Amato et al., 2011).
Fluorination and Chemical Reactivity
- The chemical reactivity of benzamide derivatives, including those structurally similar to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, has been explored in various synthesis processes. For instance, the ortho-fluorination of triflamide-protected benzylamines, where compounds like benzamides are involved, has been reported. This process is crucial in the synthesis of a wide range of synthetically valuable functional groups, further broadening the applications of these compounds in medicinal chemistry and synthesis (Wang et al., 2009).
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like many small molecules, it likely interacts with its target(s) by binding to a specific site, thereby modulating the target’s activity .
Result of Action
The molecular and cellular effects of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Propriétés
IUPAC Name |
N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNNRIXQAVTECA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

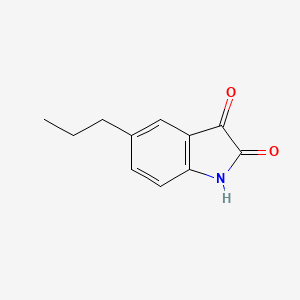
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
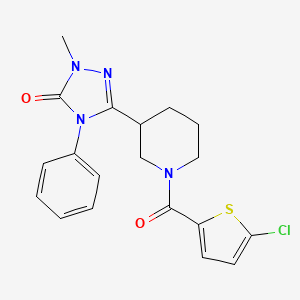
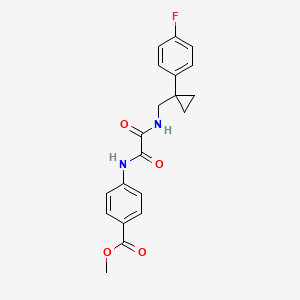
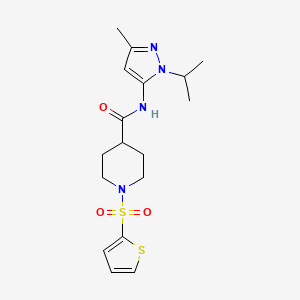
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)


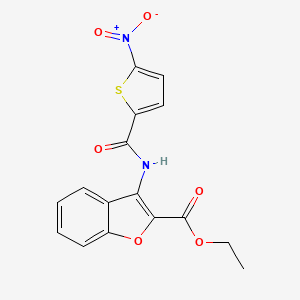
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
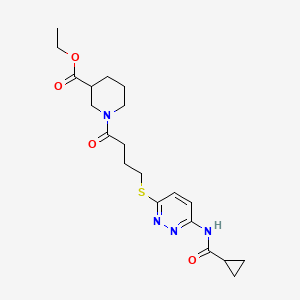
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
